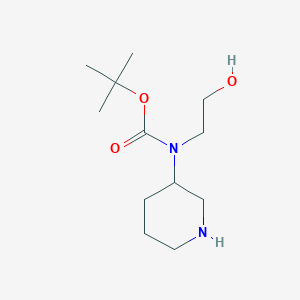

tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate

描述

Historical Context and Discovery

The discovery of tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate emerged from advancements in carbamate chemistry during the late 20th century, driven by the pharmaceutical industry’s need for stable intermediates in drug synthesis. Carbamates, recognized for their hydrolytic stability and versatility, became pivotal in protecting amine functionalities during multi-step organic reactions. The tert-butyl carbamate (Boc) group, introduced by Moroder and colleagues in the 1970s, revolutionized peptide synthesis by enabling selective deprotection under mild acidic conditions.

The specific incorporation of a 2-hydroxyethyl substituent on the piperidine ring reflects efforts to balance lipophilicity and solubility in drug candidates. Early synthetic routes for analogous compounds involved nucleophilic substitution reactions between tert-butyl chloroformate and piperidine derivatives, optimized through catalytic methods in the 2000s. For example, the use of microreactor systems in industrial production enhanced yield and purity while minimizing waste.

Significance in Carbamate Chemistry

This compound exemplifies the strategic use of carbamates in organic synthesis. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₄N₂O₃ | |

| Molecular Weight | 280.34 g/mol | |

| Exact Mass | 280.1787 g/mol | |

| SMILES | CC(C)(C)OC(=O)N(CCO)C1CCCNC1 | |

| InChI Key | AVUVMXCUWBZCIE-UHFFFAOYSA-N |

The Boc group’s stability under basic and nucleophilic conditions makes this compound indispensable for constructing complex molecules. The 2-hydroxyethyl moiety enhances aqueous solubility, addressing a common challenge in drug candidate formulations. In medicinal chemistry, such structural features enable selective interactions with biological targets, such as neurotransmitter receptors or metabolic enzymes.

Position in Contemporary Organic Chemistry

In modern organic synthesis, this compound serves as a linchpin for developing CNS-targeted therapeutics. Its piperidine core mimics natural alkaloids, while the hydroxyethyl group facilitates hydrogen bonding with enzymatic active sites. Recent applications include:

- Prodrug Design : Carbamate linkages, as seen in antitumor agents like paclitaxel derivatives, leverage enzymatic hydrolysis for controlled drug release.

- Catalysis : The compound’s tertiary amine participates in asymmetric catalysis, enabling enantioselective synthesis of chiral molecules.

A 2015 review highlighted its role in synthesizing kinase inhibitors, where the Boc group ensures regioselective functionalization of heterocycles. Furthermore, its use in continuous-flow systems underscores its relevance in sustainable chemistry.

Research Objectives and Scope

Future research directions focus on:

- Synthetic Optimization : Developing transition-metal-free protocols to reduce reliance on palladium or rhodium catalysts.

- Bioconjugation : Exploring its utility in antibody-drug conjugates (ADCs), where the hydroxyethyl group enables stable linkages.

- Computational Modeling : Predicting metabolic pathways to refine its use in prodrug systems.

These efforts aim to expand its applications in pharmaceuticals and materials science while addressing scalability and environmental impact.

属性

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-piperidin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14(7-8-15)10-5-4-6-13-9-10/h10,13,15H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBBFJQLZMXRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060026-70-0 | |

| Record name | tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate typically involves the reaction of piperidin-3-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.

化学反应分析

Types of Reactions

Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate: can undergo various chemical reactions, including:

Oxidation: : The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: : The compound can be reduced to remove the tert-butyl protecting group.

Substitution: : The piperidin-3-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles like sodium azide (NaN₃) can be employed in substitution reactions.

Major Products Formed

Oxidation: : Aldehydes, carboxylic acids.

Reduction: : Deprotected amine derivatives.

Substitution: : Azides, halides.

科学研究应用

Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate: has several scientific research applications:

Chemistry: : It can be used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.

Biology: : The compound can be utilized in the study of enzyme inhibitors and receptor binding assays.

Industry: : It can be used as an intermediate in the synthesis of various industrial chemicals.

作用机制

The mechanism by which tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the piperidin-3-yl group can interact with nucleophilic sites on target molecules.

相似化合物的比较

Research Findings and Data

Crystallographic Studies

- X-ray Data: tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-carbamate () was resolved via single-crystal X-ray diffraction (R factor = 0.038), revealing a chair conformation stabilized by intramolecular hydrogen bonds. This highlights the structural rigidity imparted by substituents.

- Software : SHELX () and ORTEP-3 () are widely used for structural analysis of such compounds, ensuring accurate bond-length and angle measurements.

生物活性

Tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate (CAS Number: 2014-58-6) is a chemical compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H24N2O |

| Molecular Weight | 228.34 g/mol |

| CAS Number | 2014-58-6 |

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It is hypothesized to function as a multitarget compound , potentially acting on cholinergic pathways and influencing neuroinflammatory responses.

- Acetylcholinesterase Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

- Neuroprotective Properties : Studies indicate that it may protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in Alzheimer's disease pathology.

In Vitro Studies

Research has demonstrated that this compound can modulate cellular responses under stress conditions. For instance, in astrocyte cultures exposed to amyloid-beta (Aβ) 1-42, the compound showed a reduction in pro-inflammatory cytokines such as TNF-α and oxidative stress markers, indicating its potential neuroprotective effects .

In Vivo Studies

In animal models, particularly using scopolamine-induced cognitive impairment models, the compound was evaluated for its ability to mitigate oxidative stress and improve cognitive functions. While it displayed moderate protective effects in comparison to established treatments like galantamine, the bioavailability in the central nervous system (CNS) remains a critical factor influencing its efficacy .

Case Studies and Research Findings

- Neuroprotection Against Amyloid-Induced Toxicity :

- Cognitive Enhancement in Scopolamine Models :

Safety and Toxicology

The safety profile of this compound indicates potential toxicity upon ingestion, classified under acute toxicity categories. It is crucial to conduct comprehensive toxicological assessments to ensure safe therapeutic applications .

常见问题

Basic: What are the optimal synthetic routes for tert-butyl N-(2-hydroxyethyl)-N-(piperidin-3-yl)carbamate?

Methodological Answer:

The synthesis typically involves multi-step protocols, starting with the preparation of the piperidine core. Fluorination or hydroxylation reactions may be employed, depending on substituents. For example, fluorinating agents like DAST can introduce fluorine at specific positions . Carbamate formation is achieved by reacting tert-butyl carbamate with amines under basic conditions. Key parameters include:

- Solvent selection : Dichloromethane or acetonitrile improves solubility and reaction kinetics .

- Temperature/pH control : Maintain 0–25°C and pH 7–9 to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Advanced: How can stereochemical integrity be ensured during synthesis?

Methodological Answer:

Stereochemical control is critical for piperidine derivatives. Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials to direct stereochemistry .

- X-ray crystallography : Confirm absolute configuration post-synthesis (e.g., monoclinic P21 space group, β = 102.196°) .

- Chiral HPLC : Employ Chiralpak® columns with hexane/isopropanol gradients to resolve enantiomers .

Basic: What analytical techniques validate compound purity and structure?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ 1.4 ppm, carbamate carbonyl at δ 155–160 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 295.38 for C15H25N3O3) .

- FT-IR : Carbamate C=O stretch at ~1700 cm⁻¹ .

Advanced: How to address discrepancies in biological activity data across structural analogs?

Methodological Answer:

Contradictions may arise from substituent effects (e.g., fluorine vs. methoxy groups). Systematic approaches include:

- SAR studies : Synthesize analogs (e.g., pyridine vs. piperidine derivatives) and test in enzyme inhibition assays .

- Molecular docking : Compare binding modes using software like AutoDock (e.g., fluorinated analogs show enhanced H-bonding with kinase active sites) .

- Meta-analysis : Aggregate data from PubChem and patent literature to identify trends (e.g., tert-butyl groups enhance metabolic stability) .

Basic: What are common applications in drug discovery?

Methodological Answer:

This compound serves as:

- Enzyme inhibitor scaffold : Tested against kinases (IC50 values via fluorescence polarization) .

- Receptor ligand : Radiolabeled analogs (³H/¹⁴C) used in binding assays (Kd < 100 nM for GPCRs) .

- Prodrug candidate : Evaluate hydrolysis kinetics in simulated gastric fluid (pH 1.2–6.8) .

Advanced: How to optimize reaction yields for scale-up?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, solvent ratio, and catalyst loading (e.g., 10–20 mol% Pd/C for hydrogenation) .

- Inline monitoring : Use HPLC or ReactIR™ to track intermediates and endpoint .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer scale-up .

Basic: What safety precautions are required during handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO2 from carbamate cleavage) .

- Waste disposal : Hydrolyze with 1M NaOH (24 hrs) before aqueous disposal .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic buffers, and oxidants (H2O2) .

- LC-MS stability assays : Monitor degradation products (e.g., tert-butyl alcohol via β-elimination) .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months (ICH guidelines) .

Basic: How does solvent polarity affect reaction outcomes?

Methodological Answer:

- Polar aprotic solvents : DMF/DMSO increase nucleophilicity in SN2 reactions .

- Kamlet-Taft parameters : Use solvents with high β-values (H-bond acceptance) for carbamate formation (e.g., THF β = 0.55) .

Advanced: What computational methods predict biological activity?

Methodological Answer:

- QSAR models : Train with datasets (IC50, logP) to predict ADMET properties .

- MD simulations : Analyze ligand-receptor dynamics (e.g., 100 ns trajectories in GROMACS) .

- DFT calculations : Optimize geometries at B3LYP/6-31G* level to study electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。